molecular formula C11H12N2O B8633586 3-(Methoxymethyl)-5-isoquinolinamine CAS No. 76884-36-1

3-(Methoxymethyl)-5-isoquinolinamine

Cat. No.: B8633586
CAS No.: 76884-36-1
M. Wt: 188.23 g/mol
InChI Key: DKVAXRMXTYMJMQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-isoquinolinamine is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and organic synthesis. The structural motif of isoquinolinamine is prevalent in the development of pharmacologically active molecules, making this compound a valuable scaffold for constructing more complex molecular architectures . The methoxymethyl substituent at the 3-position can enhance solubility and influence the molecule's electronic properties, which is crucial for optimizing drug-like characteristics in lead compound development. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to fully characterize the compound using appropriate analytical techniques (such as NMR, LC-MS) upon receipt to confirm identity and purity for their specific experimental conditions.

Properties

CAS No.

76884-36-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(methoxymethyl)isoquinolin-5-amine

InChI

InChI=1S/C11H12N2O/c1-14-7-9-5-10-8(6-13-9)3-2-4-11(10)12/h2-6H,7,12H2,1H3

InChI Key

DKVAXRMXTYMJMQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=CC=C2N)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-5-isoquinolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)-5-isoquinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted isoquinoline compounds.

Scientific Research Applications

3-(Methoxymethyl)-5-isoquinolinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoquinoline Derivatives with Varied Substituents

5-Chloroisoquinoline
  • Structure : Chlorine substituent at the 5-position instead of an amine group.
  • This compound is often used as a synthetic intermediate for pharmaceuticals .
3-Methylisoquinolin-5-amine
  • Structure : Methyl group at the 3-position instead of methoxymethyl.
  • Steric effects are milder, which may influence binding to biological targets .
7-Methoxyisoquinolin-1(2H)-one
  • Structure : Methoxy group at the 7-position and a ketone at the 1-position.
  • Key Differences : The ketone introduces hydrogen-bond acceptor properties, while the methoxy group at a distal position may alter pharmacokinetics. This compound has been studied for its fluorescence properties .

Heterocyclic Compounds with Different Cores

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine
  • Structure : Oxazole core with a methoxyphenyl substituent.
  • The methoxyphenyl group may enhance lipophilicity compared to the methoxymethyl substituent in the reference compound .
5-Amino-4-chloro-3-methylisoxazole
  • Structure : Isoxazole core with chloro and methyl substituents.
  • Key Differences: The electron-deficient isoxazole core contrasts with the electron-rich isoquinoline system. Chlorine at the 4-position may confer metabolic stability but reduce nucleophilicity at the 5-amine position .
[(3-Phenyl-5-isoxazolyl)methyl]amine Oxalate
  • Structure : Isoxazole core with a phenyl group and methylamine substituent.
  • Key Differences : The phenyl group enhances hydrophobicity, while the oxalate salt improves crystallinity. Such derivatives are often used in metal-organic frameworks or as ligands .

Substituent-Driven Comparisons

Methoxymethyl vs. Methyl Groups
  • 3-(Methoxymethyl)-5-isoquinolinamine vs. 3-Methylisoquinolin-5-amine: The methoxymethyl group increases polarity and solubility (logP reduction) compared to the methyl group. The ether oxygen in methoxymethyl can act as a hydrogen-bond acceptor, enhancing interactions with biological targets .
Amine Positioning in Isoindoline vs. Isoquinoline
  • 2-Methylisoindolin-5-amine dihydrochloride (Similarity: 0.87): The isoindoline core lacks the fused benzene ring of isoquinoline, reducing aromatic conjugation.

Q & A

Q. What are the standard synthetic routes for 3-(Methoxymethyl)-5-isoquinolinamine, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including alkylation or substitution reactions on isoquinoline scaffolds. For example, analogous compounds like 4-methylisoquinolin-5-amine are synthesized via acid-catalyzed reactions (e.g., chloroform with 2-methylthiazole) followed by crystallization and column chromatography for purification . Methoxymethyl groups may be introduced using methoxymethyl chloride under basic conditions. Final purification often employs recrystallization (e.g., methanol/water mixtures) or preparative HPLC to isolate high-purity product .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and methoxymethyl group integrity. For example, 1^1H NMR of related isoquinolinamines shows aromatic protons at δ 7.5–8.5 ppm and methoxy signals near δ 3.3–3.5 ppm .
  • LC-MS : To verify molecular weight (calc. for C11_{11}H12_{12}N2_2O: ~188.22 g/mol) and assess purity (>95% by UV detection at 254 nm) .
  • Elemental analysis : To validate empirical formula consistency (e.g., C: 70.18%, H: 6.43%, N: 14.89%) .

Q. How should researchers handle stability and storage of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation or moisture absorption. Stability studies on similar amines indicate degradation <5% over 12 months under these conditions. For aqueous solutions, use pH 4–6 buffers to avoid hydrolysis of the methoxymethyl group .

Advanced Research Questions

Q. How can conflicting spectral data for intermediates be resolved during synthesis?

Contradictions in NMR or MS data often arise from tautomerism or regioisomeric byproducts. For example, in isoquinoline derivatives, NOESY or HSQC experiments can distinguish between C-5 and C-8 substitution patterns. X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated for 4-methylisoquinolin-6-amine derivatives . Computational methods (DFT-based NMR prediction) may also resolve ambiguities .

Q. What strategies optimize yield in methoxymethylation reactions?

  • Catalyst screening : Use Lewis acids like InCl3_3 (e.g., Beckmann rearrangement optimization in related quinolines ).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for methoxymethyl group introduction.
  • Temperature control : Reactions at 60–80°C minimize side reactions (e.g., over-alkylation), as shown in analogous heterocyclic systems .

Q. How can bioactivity studies be designed for this compound?

  • Target identification : Screen against kinase or GPCR panels due to structural similarity to known isoquinoline-based inhibitors (e.g., 5-HT3 receptor ligands) .
  • Enzymatic assays : Use fluorescence polarization for binding affinity measurements (IC50_{50}) or SPR for real-time kinetics.
  • Cellular models : Prioritize cancer cell lines (e.g., HeLa, MCF-7) based on antitumor activity observed in structurally related compounds .

Q. What computational tools predict synthetic feasibility and route scoping?

Leverage databases like Reaxys or Pistachio to identify feasible precursors (e.g., 5-aminoisoquinoline derivatives) and retrosynthetic pathways. Machine learning tools (e.g., IBM RXN) can prioritize reactions with >80% predicted success rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data?

Solubility variations (e.g., in DMSO vs. ethanol) may stem from polymorphic forms or residual solvents. Use standardized protocols:

  • Dynamic light scattering (DLS) : Confirm colloidal aggregates in aqueous solutions.
  • Thermogravimetric analysis (TGA) : Detect solvent residues >0.5% w/w that alter solubility profiles .

Methodological Resources

  • Spectral libraries : PubChem (CID: DTXSID30627507) and EPA DSSTox for reference data .
  • Safety protocols : Follow GHS-compliant handling guidelines (e.g., PPE, fume hood use) as outlined for isoquinolinamine hydrochlorides .

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